N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide
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Description
N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide is a useful research compound. Its molecular formula is C16H18IN3O2S and its molecular weight is 443.3. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Catalysis
- Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones: Molecular iodine catalyzes oxidative coupling of 2-aminobenzamides with aryl methyl ketones, producing 2-aryl quinazolin-4(3H)-ones. This reaction is significant for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a key intermediate in sildenafil synthesis (Mohammed, Vishwakarma, & Bharate, 2015).
2. Antioxidant Activity
- Synthesis of Oxadiazoles Bearing Di-tert-butylphenol Moieties: The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles with 2,6-di-tert-butylphenol moieties has been studied for their antioxidant properties using assays like DPPH and ferric reducing antioxidant power (FRAP) (Shakir, Ariffin, & Abdulla, 2014).
3. Synthesis of PROTAC Molecules
- Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate: This compound is an important intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).
4. Ligand Chemistry and Metal Coordination
- Effects of Hindrance in N-Pyridyl Imidazolylidenes Coordinated to Iridium: The study explores how tert-butyl groups influence the structure and catalysis of N-pyridyl imidazolylidenes coordinated to iridium (Specht, Grotjahn, Moore, & Rheingold, 2013).
5. Complex Chemistry of Pyrazolyl Pyridines
- Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines: These derivatives have been used as ligands and are significant for luminescent lanthanide compounds in biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Properties
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18IN3O2S/c1-16(2,3)20-14(11-8-23(22)9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGVENDCCOWTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18IN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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